[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
SH-42 is a potent and selective inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24), with an IC50 of 42 nM . This compound has shown significant potential in increasing plasma desmosterol levels in mice . It is primarily used in scientific research for its ability to modulate cholesterol biosynthesis pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SH-42 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .
Industrial Production Methods
Industrial production of SH-42 follows stringent protocols to maintain consistency and quality. The compound is typically produced in bulk quantities using automated synthesis processes. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .
Chemical Reactions Analysis
Types of Reactions
SH-42 primarily undergoes inhibition reactions with DHCR24. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its specific inhibitory function .
Common Reagents and Conditions
The primary reagent used in reactions involving SH-42 is the enzyme DHCR24. The conditions for these reactions are optimized to ensure maximum inhibition efficiency, typically involving controlled temperature and pH levels .
Major Products Formed
The major product formed from the reaction of SH-42 with DHCR24 is desmosterol, a precursor in the cholesterol biosynthesis pathway .
Scientific Research Applications
SH-42 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study cholesterol biosynthesis and its regulation.
Biology: Helps in understanding the role of DHCR24 in cellular processes and its impact on cholesterol levels.
Industry: Utilized in the development of new drugs targeting cholesterol biosynthesis pathways.
Mechanism of Action
SH-42 exerts its effects by selectively inhibiting the enzyme Δ24-dehydrocholesterol reductase (DHCR24). This inhibition leads to an increase in plasma desmosterol levels, which in turn affects the cholesterol biosynthesis pathway . The molecular target of SH-42 is DHCR24, and the pathway involved is the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
SH-42: Selective inhibitor of DHCR24 with an IC50 of 42 nM.
Other DHCR24 Inhibitors: There are other compounds that inhibit DHCR24, but SH-42 is noted for its high selectivity and potency.
Uniqueness
SH-42 stands out due to its high selectivity and potency in inhibiting DHCR24. This makes it a valuable tool in research focused on cholesterol biosynthesis and related pathways .
Properties
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O4/c1-16(14-28-15-26)21-7-8-22-20-6-5-18-13-19(29-17(2)27)9-11-24(18,3)23(20)10-12-25(21,22)4/h6,15-16,18-19,21-23H,5,7-14H2,1-4H3/t16-,18+,19+,21-,22+,23+,24+,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSGAXSBKXUQKY-PUCUFLQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC=O)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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